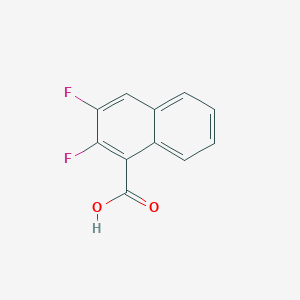
2,3-Difluoro-1-naphthoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Difluoro-1-naphthoic acid: is an organic compound with the molecular formula C₁₁H₆F₂O₂ . It is a derivative of naphthoic acid, where two hydrogen atoms on the naphthalene ring are replaced by fluorine atoms at the 2 and 3 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Difluoro-1-naphthoic acid typically involves the fluorination of naphthoic acid derivatives. One common method is the direct fluorination of 1-naphthoic acid using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions . The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve more scalable processes, such as the use of continuous flow reactors to ensure consistent product quality and yield. The choice of fluorinating agents and reaction conditions can be optimized to minimize by-products and enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: 2,3-Difluoro-1-naphthoic acid can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be replaced by other substituents through nucleophilic aromatic substitution (S_NAr) reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde under appropriate conditions.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Coupling Reactions: Palladium catalysts and boronic acids or esters are typically employed in Suzuki-Miyaura coupling reactions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH₄) or borane (BH₃) can be used for the reduction of the carboxylic acid group.
Major Products:
Substitution Reactions: Products include various substituted naphthoic acids depending on the nucleophile used.
Coupling Reactions:
Reduction Reactions: Alcohols or aldehydes derived from the reduction of the carboxylic acid group.
Scientific Research Applications
Chemistry: 2,3-Difluoro-1-naphthoic acid is used as a building block in organic synthesis. Its unique fluorine substitution pattern makes it valuable for the synthesis of complex organic molecules and fluorinated aromatic compounds .
Biology and Medicine: In medicinal chemistry, fluorinated compounds like this compound are explored for their potential as drug candidates due to the unique properties imparted by fluorine atoms, such as increased metabolic stability and enhanced binding affinity to biological targets .
Industry: The compound is used in the development of advanced materials, including polymers and liquid crystals, where the presence of fluorine atoms can enhance the thermal and chemical stability of the materials .
Mechanism of Action
The mechanism of action of 2,3-Difluoro-1-naphthoic acid in biological systems involves its interaction with specific molecular targets. The fluorine atoms can influence the electronic properties of the molecule, enhancing its binding affinity to enzymes or receptors. This can lead to the modulation of biological pathways and the potential therapeutic effects of the compound .
Comparison with Similar Compounds
- 2-Fluoro-1-naphthoic acid
- 3-Fluoro-1-naphthoic acid
- 1,2-Difluoro-4-naphthoic acid
Comparison: 2,3-Difluoro-1-naphthoic acid is unique due to the specific positioning of the fluorine atoms at the 2 and 3 positions on the naphthalene ring. This substitution pattern can significantly influence the compound’s reactivity and properties compared to other fluorinated naphthoic acids. For example, the electronic effects of the fluorine atoms can alter the acidity of the carboxylic acid group and the compound’s overall stability .
Properties
Molecular Formula |
C11H6F2O2 |
|---|---|
Molecular Weight |
208.16 g/mol |
IUPAC Name |
2,3-difluoronaphthalene-1-carboxylic acid |
InChI |
InChI=1S/C11H6F2O2/c12-8-5-6-3-1-2-4-7(6)9(10(8)13)11(14)15/h1-5H,(H,14,15) |
InChI Key |
HQSZKMWMGQDJTF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=C2C(=O)O)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(4-benzamidophenoxy)phenyl]benzamide](/img/structure/B11102447.png)
![1-(3-{[(E)-furan-2-ylmethylidene]amino}-5,5-dimethyl-2-thioxo-1,3-thiazolidin-4-yl)-1-hydroxy-3-methylurea](/img/structure/B11102451.png)
![2-({6-[(1-Carboxyethyl)amino]-2,2,3,3,4,4,5,5-octafluoro-6-oxohexanoyl}amino)propanoic acid](/img/structure/B11102459.png)
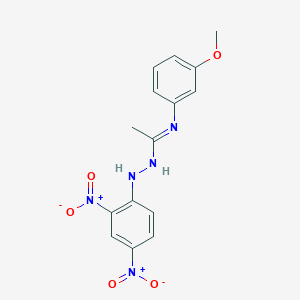
![N'-[(E)-(3,5-Dibromo-2-methoxyphenyl)methylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide](/img/structure/B11102478.png)
![4-(6-Amino-5-cyano-3-methyl-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)phenyl 3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate](/img/structure/B11102486.png)
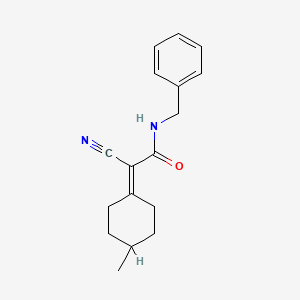
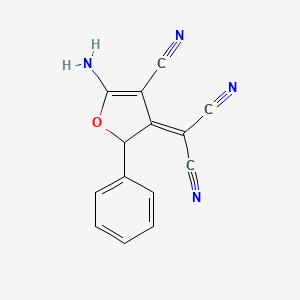
![4-(decyloxy)-N'-[(E)-(3-methoxyphenyl)methylidene]benzohydrazide](/img/structure/B11102497.png)
![5-[(2E)-2-benzylidenehydrazinyl]-3-(benzylsulfanyl)-1,2-thiazole-4-carbonitrile](/img/structure/B11102500.png)
![2-bromo-6-[(E)-(2-{4-[(3,4-dimethylphenyl)amino]-6-[(4-nitrophenyl)amino]-1,3,5-triazin-2-yl}hydrazinylidene)methyl]-4-nitrophenol](/img/structure/B11102502.png)
![1-[(2,4-dibromophenyl)sulfonyl]-2-methyl-1H-imidazole](/img/structure/B11102505.png)
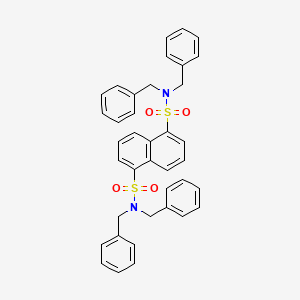
![6-[(2E)-2-(2-bromobenzylidene)hydrazinyl]-N,N'-diphenyl-1,3,5-triazine-2,4-diamine](/img/structure/B11102531.png)
